What are the chemical properties of Disodium L-cystine?
What are the chemical properties of Disodium L-cystine?
An In-Depth Technical Guide to the Chemical Properties of Disodium L-cystine
Foreword
Disodium L-cystine, the sodium salt of the dimeric amino acid L-cystine, represents a critical molecule in cellular biochemistry and a versatile tool in pharmaceutical and biotechnological development. Its enhanced solubility and stability over its parent amino acid, L-cystine, make it an indispensable component in applications ranging from cell culture media to therapeutic formulations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core chemical properties of Disodium L-cystine. We will delve into its molecular structure, physicochemical characteristics, reactivity, and the analytical methodologies essential for its characterization, offering field-proven insights into its practical application.
Molecular Identity and Structure
Disodium L-cystine is formed from L-cystine, which itself is the product of the oxidation of two L-cysteine molecules that form a covalent disulfide bond.[1][2] The deprotonation of the two carboxylic acid groups and their association with sodium ions yield the disodium salt. This modification is key to its enhanced utility in aqueous systems.
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IUPAC Name: disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate[3]
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CAS Number: 64704-23-0 (anhydrous)[4], 199329-53-8 (monohydrate)[1][5]
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Molecular Formula: C₆H₁₀N₂Na₂O₄S₂ (anhydrous)[4], C₆H₁₀N₂Na₂O₄S₂·H₂O (monohydrate)[5]
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Molecular Weight: 284.27 g/mol (anhydrous)[4], 302.27 g/mol (monohydrate)[6]
Physicochemical Properties
The conversion of L-cystine to its disodium salt dramatically alters its physical properties, most notably its solubility. This enhancement is the primary driver for its preference in many formulations.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder | [5][7] |
| Solubility | Soluble in water | [5][8] |
| pH (1% w/v in H₂O) | 9.5 - 11.0 | [5][8] |
| Optical Rotation | -165° to -179° (c=2 in 1N HCl) | [7] |
| Purity (Titration) | ≥97.0% | [4][5][7] |
The low solubility of L-cystine at neutral pH ( <1 mM) is a significant bottleneck in the preparation of concentrated cell culture media and stock solutions.[9][10] Disodium L-cystine overcomes this limitation, enabling the formulation of highly concentrated, pH-neutral feeds that support high-density cell cultures and streamline bioprocessing by eliminating the need for separate, high-pH feeds.[9][10]
Chemical Reactivity and Stability
The chemistry of Disodium L-cystine is dominated by the reactivity of its disulfide bond and its relationship with L-cysteine.
Redox Chemistry: The Cysteine-Cystine Equilibrium
The disulfide bond (-S-S-) in Disodium L-cystine is the oxidized form of the thiol groups (-SH) of two L-cysteine molecules.[2] This interconversion is a cornerstone of cellular redox homeostasis.
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Reduction: The disulfide bond can be readily reduced to yield two molecules of L-cysteine. This is a critical reaction in biological systems, as it provides the monomeric L-cysteine required for protein and glutathione synthesis.[9][11]
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Oxidation: Conversely, the thiol groups of L-cysteine are susceptible to oxidation, which reforms the disulfide bridge to create L-cystine. This reaction is catalyzed by trace metals like iron and copper, which are often present in cell culture media.[9]
This redox cycle is fundamental to protein structure and function. Disulfide bonds stabilize the tertiary and quaternary structures of many extracellular proteins, providing rigidity and resistance to degradation.[11] Internally, the availability of cysteine is the rate-limiting step for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[9][11] By providing a stable and soluble source of cystine, Disodium L-cystine ensures a steady supply of cysteine to replenish intracellular GSH pools, thereby mitigating oxidative stress.[11]
Stability and Storage
Disodium L-cystine is stable under normal, dry conditions.[6] However, its reactivity dictates specific handling and storage protocols to prevent degradation.
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Conditions to Avoid: Exposure to high temperatures, light, and moisture should be minimized, as these can promote oxidation and decomposition.[12] It is incompatible with strong oxidizing agents.[6][13]
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Hazardous Decomposition: Upon combustion, it may produce hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and sodium oxides.[6]
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Recommended Storage: For optimal stability, especially for the monohydrate form, storage in a dry, cool (2-8°C), and well-ventilated place is recommended.[13][14][15] Containers should be kept tightly closed.[13] For redox-sensitive experiments, storing under an inert gas like argon can minimize oxidation.[11]
Synthesis
The synthesis of Disodium L-cystine is a straightforward acid-base reaction. It is typically prepared by reacting L-Cystine with a sodium base, such as sodium hydroxide, in a suitable solvent.[11] This process deprotonates the carboxylic acid functional groups, forming the water-soluble disodium salt.
Analytical Methodologies for Characterization
Rigorous analytical control is essential to ensure the identity, purity, and quality of Disodium L-cystine for research and manufacturing.
Purity Assessment by Titration
Titration is a standard method for determining the purity (assay) of Disodium L-cystine.[5][8] While specific protocols can vary, a common approach involves redox titration to quantify the cystine content.
Experimental Protocol: Redox Titration for Cystine Quantification
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Sample Preparation: Accurately weigh approximately 80 mg of the Disodium L-cystine sample.[16]
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Acidification: Dissolve the sample in an acidic solution to ensure all cystine is in a reactive state.
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Reaction with Bromine: Add a standardized solution of bromine (Br₂) in excess. The bromine will oxidize the cystine.[16]
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Quenching Excess Bromine: Add potassium iodide (KI) to the solution. The excess, unreacted bromine will oxidize the iodide to iodine (I₂).[16]
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Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.[16]
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Calculation: The amount of sodium thiosulfate used is stoichiometrically related to the amount of excess bromine, which can be subtracted from the total initial bromine to determine the amount that reacted with the cystine. This allows for the calculation of the purity of the original sample.
Structural Confirmation by ¹H NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for both structural confirmation and quantification.
Experimental Protocol: ¹H NMR Analysis
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Solvent Selection: Due to the poor solubility of cystine in neutral D₂O, a basic deuterated solvent is preferred. Sodium deuteroxide (NaOD) in D₂O provides excellent solubility and yields sharp, well-resolved peaks.[16]
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Sample Preparation: Accurately weigh the Disodium L-cystine sample and a suitable internal standard (e.g., maleic acid). Dissolve in a known volume of the NaOD/D₂O solvent.[16]
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Ultrasonication & Centrifugation: Sonicate the sample for ~15 minutes to ensure complete dissolution, then centrifuge to pellet any insoluble excipients.[16]
-
Data Acquisition: Transfer the supernatant to an NMR tube and acquire the ¹H NMR spectrum.
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Spectral Analysis: The characteristic signals for the cystine backbone protons are typically observed as doublets of doublets (dd). For example, in NaOD, signals can be assigned as follows:
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δ ~3.5 ppm (dd, H-2, H-2')
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δ ~3.0 ppm (dd, H-3a, H-3'a)
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δ ~2.8 ppm (dd, H-3b, H-3'b)[16] The purity can be calculated by comparing the integration of the analyte peaks to the known concentration of the internal standard.
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Quantification by Ion-Exchange Chromatography (IEC)
IEC is the gold-standard method for analyzing amino acids in complex matrices like feed additives and cell culture media.[17]
Experimental Protocol: IEC with Post-Column Derivatization
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Sample Preparation: Dissolve or extract the sample in a suitable acidic buffer, such as 0.1 M HCl.[17]
-
Oxidation (for total Cys/CySS): To measure the total half-cystine content, the sample is first oxidized with performic acid. This converts both cysteine and cystine to the stable derivative, cysteic acid.[17][18]
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Chromatographic Separation: Inject the prepared sample onto an ion-exchange column. The amino acids are separated based on their charge characteristics by applying a pH or ionic strength gradient.[17]
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Post-Column Derivatization: After separation, the column eluent is mixed with a ninhydrin solution and heated. Ninhydrin reacts with primary amines (present in most amino acids) to produce a deep purple compound (Ruhemann's purple).[17]
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Detection: The colored derivative is detected using a photometric (visible light) detector, typically at 570 nm. The concentration is determined by comparing the peak area to that of a known standard.[17]
Applications in Research and Drug Development
The unique chemical properties of Disodium L-cystine make it a valuable component in several scientific fields.
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Pharmaceutical Development: It serves as a stable, soluble precursor to L-cysteine in drug formulations, particularly those aimed at combating conditions related to oxidative stress and inflammation.[7]
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Cell Culture and Biotechnology: It is a critical supplement in chemically defined media for large-scale bioprocessing.[11][14] Its high solubility ensures sufficient cysteine is available for cell growth, viability, and the synthesis of complex recombinant proteins like monoclonal antibodies.[9]
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Cosmetic Industry: It is incorporated into skincare products for its antioxidant properties, helping to protect the skin and promote collagen synthesis.[7]
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Laboratory Research: It is used in enzyme assays and protein studies where its ability to maintain a specific redox environment or stabilize protein structure is crucial.[7]
Safety and Handling
According to Safety Data Sheets (SDS), Disodium L-cystine requires careful handling.
-
Hazards: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[6][15] It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat.[13][19]
-
Handling: Ensure adequate ventilation and use in a chemical fume hood when possible. Avoid generating dust.[6][13] Wash hands thoroughly after handling.[15]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[6]
Conclusion
Disodium L-cystine is more than just a salt of an amino acid; it is an enabling molecule whose chemical properties—particularly its enhanced aqueous solubility and inherent redox activity—provide elegant solutions to persistent challenges in formulation science and biotechnology. A thorough understanding of its structure, reactivity, and analytical characterization is paramount for any scientist seeking to leverage its full potential, from optimizing cell culture performance to developing novel therapeutics.
References
-
Acme Bioscience. (n.d.). L-Cystine disodium salt monohydrate | Suspension Culture Media. Retrieved from [Link]
-
PubChem. (n.d.). L-Cystine, sodium salt (1:2). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
DC Fine Chemicals. (2024). Safety Data Sheet - L-Cystine disodium salt monohydrate. Retrieved from [Link]
-
Han, Y., et al. (2017). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
Cellseco. (2012). Material Safety Data Sheet - L-Cysteine. Retrieved from [Link]
-
Lin, Y.-H., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Molecules. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Laboratory Chemicals, L-Cystine Disodium Salt, Monohydrate, 25g, Each. Retrieved from [Link]
-
Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]
-
Jeelani, G., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism. mSphere. Retrieved from [Link]
-
Mohamad Zharif, M. F., et al. (2021). CHARACTERIZATION OF L-CYSTEINE SOURCES USING ATR-FTIR AND RAMAN SPECTROSCOPY. Halalsphere. Retrieved from [Link]
-
Martínez, R., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). EP0272365B1 - Method of producing l-cystine.
-
Jones, D. P., et al. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2025). Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
-
Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. Journal of Biological Chemistry. Retrieved from [Link]
-
WebMD. (n.d.). L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
HiMedia. (n.d.). L- Cystine. Retrieved from [Link]
-
Yilmaz, V., & Can, K. (2008). Vapour phase Fourier transform infrared spectrometric determination of L-cysteine and L-cystine. Talanta. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. himedialabs.com [himedialabs.com]
- 3. L-Cystine, sodium salt (1:2) | C6H10N2Na2O4S2 | CID 21119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Cystine disodium salt, anhydrous | CAS 64704-23-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. rpicorp.com [rpicorp.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. biofargo.com [biofargo.com]
- 9. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. L-Cystine disodium salt monohydrate | 199329-53-8 | Benchchem [benchchem.com]
- 12. L-CYSTINE, DISODIUM SALT | 64704-23-0 [chemicalbook.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
